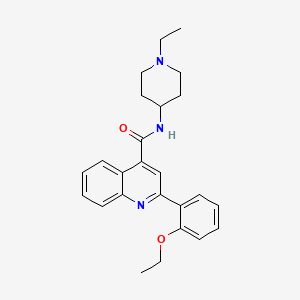![molecular formula C22H18N8 B6136684 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole], also known as PMPT, is a tetrazole-based compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two tetrazole rings connected by a phenylene group. PMPT has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is not well understood. However, it is believed that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exerts its biological effects by interacting with various cellular targets, including enzymes and receptors. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2, which is involved in the inflammatory response. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has also been shown to bind to certain receptors, including the adenosine A1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and physiological effects:
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits anti-inflammatory, antioxidant, and anticancer properties. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have demonstrated that 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] exhibits antihypertensive and hypoglycemic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in laboratory experiments. 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively insoluble in water, which can make it difficult to use in aqueous environments. Additionally, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. In medicinal chemistry, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a drug candidate for the treatment of various diseases. In materials science, further studies are needed to investigate the potential of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] in the development of new materials. In analytical chemistry, further studies are needed to investigate the use of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] as a reagent for the detection and quantification of various metal ions. Additionally, further studies are needed to elucidate the mechanism of action of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] and to identify new cellular targets for this compound.
Métodos De Síntesis
The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] involves the reaction of 4-methylphenylhydrazine with 1,4-dinitrobenzene to form 4-methylphenyl-1,4-dinitrosohydrazine. This intermediate compound is then reacted with sodium azide to form 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]. The synthesis of 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in various scientific research fields. In medicinal chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In materials science, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been studied for its potential applications in the development of new materials, including polymers and metal-organic frameworks. In analytical chemistry, 5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole] has been used as a reagent for the detection and quantification of various metal ions.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-[4-[1-(4-methylphenyl)tetrazol-5-yl]phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N8/c1-15-3-11-19(12-4-15)29-21(23-25-27-29)17-7-9-18(10-8-17)22-24-26-28-30(22)20-13-5-16(2)6-14-20/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGPAHWPJVRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-5-{4-[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-YL]phenyl}-1H-1,2,3,4-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B6136605.png)
![7-(cyclohexylmethyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136612.png)
![4-(2-thienylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6136618.png)
![2-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6136621.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B6136630.png)

![3-(3-hydroxybutyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136642.png)
![2-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2-oxazinane](/img/structure/B6136663.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![2-{[5-(carboxymethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B6136694.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)